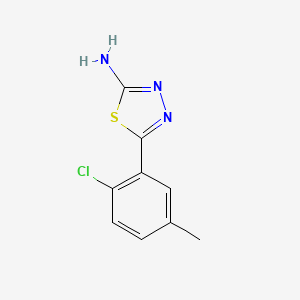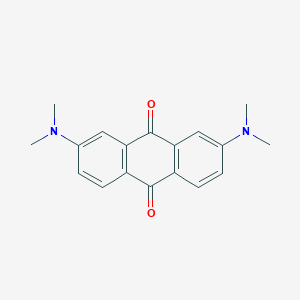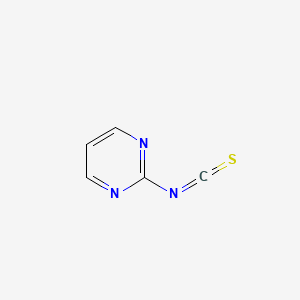
2-Isothiocyanatopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isothiocyanatopyrimidine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The isothiocyanate group (-N=C=S) attached to the pyrimidine ring at position 2 imparts unique chemical and biological properties to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Isothiocyanatopyrimidine can be synthesized through various methods. One common approach involves the reaction of 2-aminopyrimidine with thiophosgene or its derivatives. This reaction typically occurs under mild conditions and yields the desired isothiocyanate product . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), under moderate heating .
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. For instance, a one-pot process involving the reaction of primary amines with carbon disulfide (CS2) followed by desulfurization using cyanuric acid has been developed. This method is suitable for large-scale production and minimizes the use of toxic reagents .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isothiocyanatopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, such as thiazoles and thiadiazoles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Amine bases like DBU are often used as catalysts in the synthesis of isothiocyanates.
Major Products Formed
Thioureas: Formed by the reaction of this compound with amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
2-Isothiocyanatopyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-isothiocyanatopyrimidine involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The activation of the Nrf2 pathway is a key mechanism by which isothiocyanates exert their antioxidative and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thioxopyrimidine: Contains a sulfur atom at position 2 instead of the isothiocyanate group.
2-Aminothiazole: A sulfur- and nitrogen-containing heterocyclic compound with similar biological activities.
Uniqueness
2-Isothiocyanatopyrimidine is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological properties. This group allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C5H3N3S |
|---|---|
Poids moléculaire |
137.16 g/mol |
Nom IUPAC |
2-isothiocyanatopyrimidine |
InChI |
InChI=1S/C5H3N3S/c9-4-8-5-6-2-1-3-7-5/h1-3H |
Clé InChI |
UENLPGMFEQHKNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


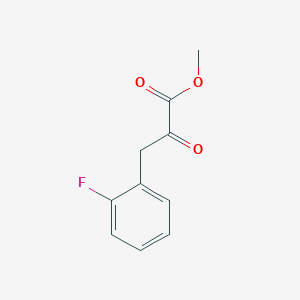
![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)
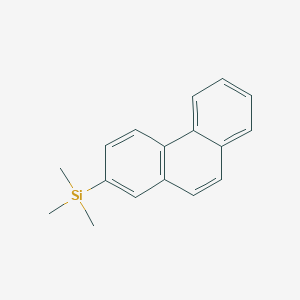
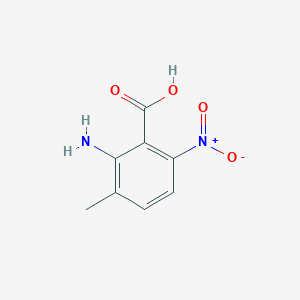
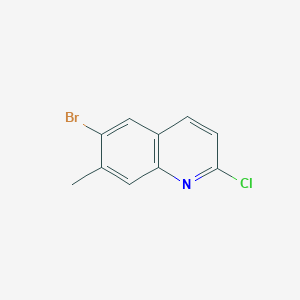
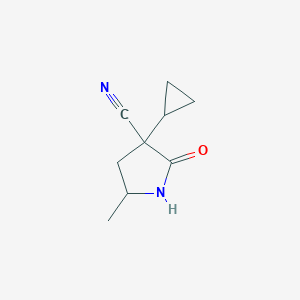
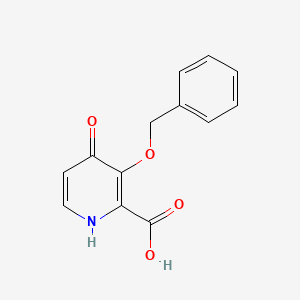
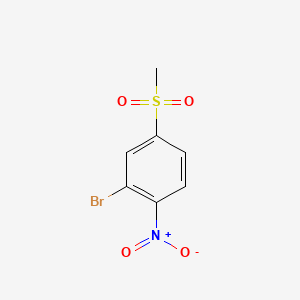

![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)
